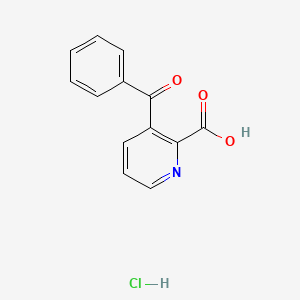

3-Benzoylpyridine-2-carboxylic acid hydrochloride

Description

3-Benzoylpyridine-2-carboxylic acid hydrochloride (C₁₃H₁₀ClNO₃) is a hydrochloride salt derived from 3-benzoylpyridine-2-carboxylic acid. Its synthesis involves treating the parent acid with thionyl chloride saturated with hydrogen chloride, yielding a crystalline product with a melting point of 103°C . The compound features a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a benzoyl moiety. This structure confers unique physicochemical properties, including polarity from the carboxylic acid and aromaticity from the benzoyl group, which influence solubility and reactivity.

Further research is needed to elucidate its specific mechanisms or therapeutic uses.

Properties

IUPAC Name |

3-benzoylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3.ClH/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17;/h1-8H,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLOWKFBFWJCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-benzoylpyridine with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base to introduce the carboxyl group at the 2-position of the pyridine ring. The resulting carboxylic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-benzoylpyridine-2-carboxylic acid exhibit notable anticancer properties. For instance, compounds containing the benzoylpiperidine fragment have shown significant antiproliferative activity against various cancer cell lines, including human breast and ovarian cancer cells. In one study, a derivative demonstrated IC50 values ranging from 19.9 to 75.3 µM against these cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes linked to cancer progression. For example, certain derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system and cancer cell proliferation .

Pharmaceutical Applications

Therapeutic Uses

3-Benzoylpyridine-2-carboxylic acid hydrochloride has been investigated for its therapeutic potential in treating various conditions such as hypertension, myocardial ischemia, and other cardiovascular diseases. The compound's ability to inhibit zinc hydrolases positions it as a candidate for developing treatments aimed at managing these disorders .

Formulations

Pharmaceutical formulations incorporating this compound have been developed to enhance bioavailability and efficacy. These formulations often include excipients that facilitate better absorption and targeted delivery within the body .

Synthesis and Chemical Applications

Chemical Synthesis

As a versatile building block in organic synthesis, this compound serves as an intermediate in the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including acylation and condensation reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits cancer cell growth (IC50: 19.9 - 75.3 µM) |

| Therapeutic Uses | Potential treatment for hypertension and myocardial ischemia |

| Chemical Synthesis | Intermediate for complex molecule synthesis |

Case Studies

Case Study 1: Antiproliferative Effects

In a study published in 2024, researchers synthesized several derivatives of 3-benzoylpyridine-2-carboxylic acid and evaluated their effects on human breast cancer cell lines. The most potent derivative showed an IC50 value of 7.9 µM, indicating strong antiproliferative effects while exhibiting selectivity over non-cancerous cells .

Case Study 2: Cardiovascular Applications

Another study explored the use of this compound in managing cardiovascular diseases by focusing on its ability to inhibit metalloproteases involved in vascular remodeling. The findings suggested that treatment with derivatives could significantly reduce vascular complications associated with hypertension .

Mechanism of Action

The mechanism of action of 3-Benzoylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Protease Inhibitor Hydrochlorides

Compounds such as Butenafine hydrochloride, Raloxifene hydrochloride, and Tranylcypromine hydrochloride (Figure 2 in ) are hydrochlorides with demonstrated inhibitory activity against SARS-CoV-2 3CL protease. These agents exhibit dose-dependent efficacy, with IC₅₀ values in micromolar ranges .

Key Difference : The absence of bulky hydrophobic groups (e.g., butenafine’s benzyl chain) in 3-benzoylpyridine-2-carboxylic acid hydrochloride may reduce membrane permeability compared to these inhibitors.

Alkaloid Hydrochlorides

Jatrorrhizine hydrochloride, Palmatine hydrochloride, and Berberine hydrochloride () are isoquinoline alkaloid salts with antidiabetic and anti-inflammatory properties. These compounds share a benzo-fused heterocyclic system but differ in substituents (e.g., methoxy groups) that enhance solubility and bioavailability. This compound’s simpler pyridine structure may limit its interaction with biological targets compared to these polycyclic alkaloids.

Acid-Stable Hydrochlorides

Nicardipine hydrochloride () is a dihydropyridine calcium channel blocker with notable acid stability, critical for oral administration. Its stability under acidic conditions is attributed to the ester and nitro groups. In comparison, this compound’s ester-free structure may confer different degradation kinetics, though experimental data are lacking.

Ester and Carboxylic Acid Derivatives

- Yohimbine hydrochloride (): A methyl ester hydrochloride with α₂-adrenergic antagonist activity. The ester group enhances lipophilicity, contrasting with this compound’s free carboxylic acid, which may reduce cell permeability.

- 3-(Benzyloxy)-5-bromopyridine-2-carboxylic acid dihydrochloride (): Features bromo and benzyloxy substituents, increasing molecular weight (MW: ~395 g/mol) and steric bulk compared to this compound (MW: 263.68 g/mol).

Piperidine/Pyrrolidine Derivatives

Compounds like (S)-pyrrolidine-3-carboxylic acid () and 2-((2R,5S)-5-methyl-1-propylpiperazin-2-yl)ethanol hydrochloride () highlight the diversity of nitrogen-containing heterocycles. These derivatives often exhibit enhanced solubility and conformational flexibility, whereas this compound’s rigid pyridine ring may limit binding versatility.

Comparative Data Table

Biological Activity

3-Benzoylpyridine-2-carboxylic acid hydrochloride (BPCA-HCl) is a compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H10ClNO3

- Molecular Weight : 253.68 g/mol

- CAS Number : 106240-68-0

BPCA-HCl is a derivative of pyridine, characterized by a benzoyl group and a carboxylic acid functional group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that BPCA-HCl exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for BPCA-HCl ranged from 25 to 100 µg/mL, depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that BPCA-HCl could be a promising candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

BPCA-HCl has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and ovarian cancers. The compound's mechanism involves the modulation of several signaling pathways associated with cell proliferation and survival.

A study reported the following IC50 values for BPCA-HCl against different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| OVCAR-3 (Ovarian) | 20 |

| PSN-1 (Pancreatic) | 10 |

These findings indicate that BPCA-HCl is more effective than some established chemotherapeutic agents, such as cisplatin, highlighting its potential as a lead compound in cancer therapy .

The biological activity of BPCA-HCl is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cancer cell metabolism and proliferation, as well as modulate receptor activity associated with apoptosis.

- Enzyme Inhibition : BPCA-HCl has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.

- Receptor Modulation : The compound may act on various receptors, altering their signaling pathways to promote apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, BPCA-HCl was tested against common pathogens responsible for hospital-acquired infections. Results indicated a significant reduction in bacterial load when treated with BPCA-HCl compared to untreated controls, suggesting its potential utility in clinical settings.

Study 2: Anticancer Potential

A recent study evaluated the effects of BPCA-HCl on human breast cancer cells (MDA-MB-231). The results showed that treatment with BPCA-HCl led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its role in promoting cancer cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.